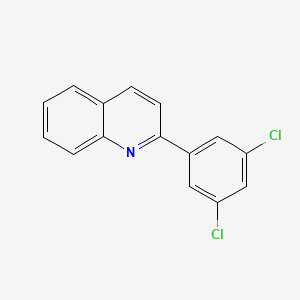

2-(3,5-Dichlorophenyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9Cl2N |

|---|---|

Molecular Weight |

274.1 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)quinoline |

InChI |

InChI=1S/C15H9Cl2N/c16-12-7-11(8-13(17)9-12)15-6-5-10-3-1-2-4-14(10)18-15/h1-9H |

InChI Key |

OEXRVPPOZCQHMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Computational and in Silico Methodologies in Quinoline Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a target protein. nih.govresearchgate.net

Identification of Putative Binding Pockets and Key Interacting Residues

Molecular docking simulations are crucial for identifying the putative binding pockets within a target protein where a ligand like 2-(3,5-Dichlorophenyl)quinoline is likely to bind. These simulations can reveal the specific amino acid residues that are key to the interaction. nih.govnih.gov The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating the most energetically favorable binding mode. nih.govsemanticscholar.org Studies on similar quinoline (B57606) derivatives have shown interactions with residues such as ILE-8, LYS-7, and TRP-12. semanticscholar.org For instance, in the context of SARS-CoV-2, key interacting residues in the receptor-binding domain (RBD) that bind to the ACE2 receptor have been identified as Q493, Y505, and N501, among others. nih.gov The identification of these key residues is fundamental for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govresearchgate.netresearchgate.net

Ligand-Protein Interaction Profiling and Scoring

Once a likely binding pose is identified, a detailed ligand-protein interaction profile can be generated. nih.gov This profile outlines the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov Scoring functions are then used to estimate the binding affinity, often expressed as a docking score in units of kcal/mol. nih.govnih.gov For example, docking studies of various quinoline derivatives against different protein targets have reported docking scores indicating strong binding affinities. nih.gov The interaction profile and docking score together provide a comprehensive picture of the ligand's binding, which is essential for structure-activity relationship (SAR) studies and for the optimization of lead compounds. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It has become a powerful tool in computational chemistry for studying the properties of molecules like 2-(3,5-Dichlorophenyl)quinoline. nih.govresearchgate.net

Molecular Geometry Optimization and Comprehensive Structural Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov This provides precise information about bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in a study of a dichlorophenyl triazine derivative, DFT calculations were used to find the most stable conformer by analyzing the potential energy surface. researchgate.net The optimized geometry is crucial as it represents the lowest energy state of the molecule and is the foundation for all other computational analyses. nih.gov

Table 1: Optimized Structural Parameters of a Dichlorophenyl-Containing Compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl (meta) | 1.74 | ||

| C-C (phenyl) | 1.39 | 120.0 | |

| C-N (quinoline) | 1.37 | 0.5 | |

| Phenyl-Quinoline | 45.2 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnumberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.comacadpubl.eu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.govacadpubl.eu FMO analysis can predict how 2-(3,5-Dichlorophenyl)quinoline might interact with other molecules and its potential role in chemical reactions. researchgate.netnumberanalytics.com

Table 2: Frontier Molecular Orbital Energies (Example Data)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-chlorophenyl)-imidazole derivative acadpubl.eu | -5.2822 | -1.2715 | 4.0106 |

| Thienopyrazine derivative P1 derpharmachemica.com | -4.983 | -3.125 | 1.858 |

| Thienopyrazine derivative P2 derpharmachemica.com | -5.091 | -3.157 | 1.934 |

Note: This table provides example data from related compounds to illustrate the concept, as specific FMO data for 2-(3,5-Dichlorophenyl)quinoline was not found.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. acadpubl.euresearchgate.net It helps to identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). acadpubl.eu Typically, red-colored regions indicate a negative potential (electron-rich), while blue regions show a positive potential (electron-poor), and green indicates neutral areas. acadpubl.eu MEP maps are valuable for predicting how a molecule will interact with other molecules through electrostatic forces, including hydrogen bonding and other non-covalent interactions. acadpubl.euresearchgate.net For 2-(3,5-Dichlorophenyl)quinoline, an MEP map would highlight the electronegative nitrogen atom in the quinoline ring and the electron-withdrawing chlorine atoms on the phenyl ring as key sites for interaction.

Vibrational Spectra and Spectroscopic Property Correlations

There is currently no available research detailing the vibrational spectra of 2-(3,5-Dichlorophenyl)quinoline. Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict and analyze the vibrational frequencies of molecules. This analysis provides insights into the molecule's structure, bonding, and functional groups. However, no such studies have been published for this specific compound, meaning there are no data tables of calculated versus experimental vibrational frequencies or detailed assignments of its characteristic bands.

Molecular Dynamics (MD) Simulations

The dynamic behavior of 2-(3,5-Dichlorophenyl)quinoline, both as an independent ligand and in complex with potential biological receptors, remains unexplored through molecular dynamics simulations.

Conformational Analysis and Dynamic Stability Assessment of Quinoline Ligands

No studies have been conducted to assess the conformational landscape or dynamic stability of 2-(3,5-Dichlorophenyl)quinoline. Such analyses are crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments, which in turn influences its interaction with biological targets.

Ligand-Receptor Complex Dynamics and Binding Mode Exploration

In the absence of identified biological targets or binding studies, there have been no molecular dynamics simulations to explore the binding modes of 2-(3,5-Dichlorophenyl)quinoline with any receptor. This type of investigation is fundamental to understanding the mechanism of action for potential drug candidates.

Pharmacophore Modeling and Virtual Screening Approaches

The potential of 2-(3,5-Dichlorophenyl)quinoline as a lead compound for drug discovery has not been investigated using pharmacophore modeling or virtual screening techniques.

Derivation of Pharmacophore Hypotheses for Specific Biological Activities

As there are no reported biological activities for 2-(3,5-Dichlorophenyl)quinoline, no pharmacophore hypotheses have been derived. Pharmacophore models are essential tools that define the key chemical features necessary for a molecule to interact with a specific biological target.

Pharmacophore Mapping and Alignment for Novel Target Identification

Without established pharmacophore models, the use of 2-(3,5-Dichlorophenyl)quinoline in virtual screening campaigns to identify new biological targets has not been undertaken.

While research exists for other dichlorophenyl-substituted quinolines, such as the synthesis of 2-(3,5-Dichlorophenyl)quinoline-4-carboxylic acid, the strict focus on the title compound reveals a clear and unaddressed area in the scientific literature. The absence of computational data for 2-(3,5-Dichlorophenyl)quinoline highlights an opportunity for new research initiatives to characterize this compound and explore its potential applications.

Multi-Complex Based Pharmacophore Modeling

Pharmacophore modeling is a pivotal technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While traditional pharmacophore models are often based on a single ligand or a single protein-ligand complex, multi-complex based pharmacophore modeling offers a more robust and comprehensive approach. researchgate.net This method integrates information from multiple crystal structures of a target protein bound to various ligands. researchgate.net By doing so, it captures a wider range of possible interactions and conformational flexibility, leading to the development of more accurate and predictive pharmacophore models. researchgate.net

A multi-complex based pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com The generation of such a model involves the superposition of multiple ligand-protein complexes to identify common interaction patterns. researchgate.net The resulting pharmacophore hypothesis can then be used as a 3D query to screen large chemical databases for novel compounds with the potential to bind to the target of interest. nih.gov

While specific multi-complex based pharmacophore models for 2-(3,5-Dichlorophenyl)quinoline are not extensively detailed in publicly available research, the general principles can be applied to understand its potential interactions. For instance, a study on quinoline derivatives as phosphodiesterase 4B (PDE4B) inhibitors led to the development of a five-point pharmacophore model. mdpi.com This highlights how the quinoline scaffold can be a key element in generating such models. Another study on quinoline-based inhibitors of EGFR and VEGFR-2 also utilized pharmacophore modeling to understand the binding orientation of the compounds in the active sites of these kinases. nih.gov These examples underscore the utility of pharmacophore modeling in elucidating the structure-activity relationships of quinoline derivatives. mdpi.comnih.gov

Computational Approaches for Drug-likeness Assessment and In Silico Pre-ADMET Considerations

Beyond identifying potential biological targets, computational methods are crucial for assessing the "drug-likeness" of a compound. This concept refers to a molecule's balance of physicochemical properties that make it suitable for development as an oral drug. Furthermore, in silico pre-ADMET profiling predicts how a compound will be absorbed, distributed, metabolized, excreted, and its potential toxicity, all of which are critical factors in the early stages of drug discovery.

Drug-Likeness Assessment:

A key tool in assessing drug-likeness is Lipinski's Rule of Five. This rule states that orally active drugs generally have:

A molecular weight of 500 g/mol or less.

An octanol-water partition coefficient (LogP) of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

The table below shows the computed properties for compounds structurally analogous to 2-(3,5-Dichlorophenyl)quinoline .

Table 1: Predicted Physicochemical Properties of Dichlorophenyl-Substituted Quinolines

| Property | 3-(2,3-Dichlorophenyl)quinoline | 3-(2,4-Dichlorophenyl)quinoline | 2-[(3,4-Dichlorophenyl)methyl]quinoline |

|---|---|---|---|

| Molecular Formula | C15H9Cl2N | C15H9Cl2N | C16H11Cl2N |

| Molecular Weight | 274.1 g/mol | 274.1 g/mol | 288.2 g/mol |

| XLogP3-AA (LogP) | 5.1 | 5.1 | 5.4 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 1 | 1 | 2 |

| Topological Polar Surface Area | 12.9 Ų | 12.9 Ų | 12.9 Ų |

Source: PubChem nih.govnih.govfrontiersin.org

Based on these analogs, 2-(3,5-Dichlorophenyl)quinoline is expected to have a molecular weight well within the acceptable range. The hydrogen bond donor and acceptor counts are also low, adhering to Lipinski's rule. However, the predicted LogP value is slightly above or very close to the upper limit of 5, suggesting high lipophilicity. This high lipophilicity might influence its solubility and absorption characteristics.

In Silico Pre-ADMET Considerations:

ADMET properties are critical for determining the pharmacokinetic profile and potential liabilities of a drug candidate.

Table 2: Predicted ADMET Properties of Representative Quinolines

| ADMET Parameter | Prediction for Structurally Related Quinolines | Implication |

|---|---|---|

| Absorption | High lipophilicity may lead to poor aqueous solubility but good membrane permeability. | Potential for good absorption, but formulation might be needed to address solubility. |

| Distribution | High lipophilicity suggests potential for extensive tissue distribution and possible penetration of the blood-brain barrier. | Could be advantageous for CNS targets but may also lead to off-target effects. |

| Metabolism | The quinoline and dichlorophenyl rings are likely sites for metabolism by cytochrome P450 enzymes. | Potential for metabolic clearance and drug-drug interactions. |

| Excretion | Metabolites are typically more polar and are excreted via renal or biliary routes. | The route and rate of excretion will depend on the nature of the metabolites. |

| Toxicity | The presence of a quinoline ring and chlorinated aromatic rings can be associated with potential toxicity concerns, such as mutagenicity or hepatotoxicity. | Early toxicity screening is crucial. |

In silico tools can predict various ADMET parameters. For instance, studies on other quinoline derivatives have shown predictions for properties like Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and potential for inhibiting cytochrome P450 enzymes. mdpi.com While specific predictions for 2-(3,5-Dichlorophenyl)quinoline require dedicated software, the general trends observed for other quinoline compounds suggest that it would likely exhibit good membrane permeability but may also present challenges related to metabolism and potential toxicity that would need to be carefully evaluated in further studies.

Biological Activity Profiles and Mechanistic Investigations of 2 3,5 Dichlorophenyl Quinoline and Analogues in Vitro Studies

Anti-Infective Potentials of Quinoline (B57606) Derivatives

The inherent chemical properties of the quinoline ring, including its aromaticity, planarity, and ability to intercalate with DNA, make it a versatile pharmacophore. Modifications at the 2-position with a substituted phenyl ring, as seen in 2-(3,5-Dichlorophenyl)quinoline, can significantly influence the compound's biological profile.

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.

Research on various 2-phenylquinoline (B181262) analogues has revealed that the nature and position of substituents on the phenyl ring, as well as modifications to the quinoline core, play a critical role in their antibacterial potency. For instance, some derivatives show enhanced activity against Staphylococcus aureus and Escherichia coli. mdpi.com The introduction of specific side chains at the ortho-position of the 2-phenyl group has been shown to modulate antibacterial efficacy, suggesting that steric and electronic factors are key determinants of activity. researchgate.net

| Compound Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 | researchgate.net |

| 2-Phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | 128 | researchgate.net |

| Quinoline-thiazole derivative | Staphylococcus aureus (ATCC 6538) | 7.81 | nih.gov |

| Quinoline-thiazole derivative | Escherichia coli (ATCC 35218) | 7.81 | nih.gov |

Quinoline derivatives are recognized for their antifungal potential, with some analogues exhibiting potent activity against a range of fungal pathogens. nih.gov The proposed mechanisms of antifungal action for quinoline-based compounds are diverse and can include disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, and interference with mitochondrial function. researchgate.net

Studies on fluorinated quinoline analogues have demonstrated good antifungal activity against various phytopathogenic fungi. nih.gov The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the compounds, contributing to their antifungal efficacy. The structure-activity relationship (SAR) studies of these analogues indicate that specific substitutions on the quinoline and phenyl rings are crucial for potent activity. nih.gov For instance, certain quinoline-thiazole derivatives have shown significant activity against Candida species. nih.gov

| Compound Analogue | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinoline-thiazole derivative | Candida albicans (ATCC 24433) | 1.95 | nih.gov |

| Quinoline-thiazole derivative | Candida glabrata (ATCC 90030) | <0.06 | nih.gov |

| Quinoline derivative 5 | Dermatophytes | 12.5–25 | semanticscholar.org |

The quinoline scaffold is historically significant in the development of antimalarial drugs. While specific data for 2-(3,5-Dichlorophenyl)quinoline is unavailable, other quinoline derivatives have been investigated for their antimalarial properties. A key target for novel antimalarial drugs is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the pyrimidine biosynthesis pathway of the parasite. mdpi.comnih.gov

Research on quinoline-based compounds has shown their potential to inhibit PfDHODH. Molecular hybridization of the quinoline core with other pharmacophores has led to the development of potent antimalarial agents. mdpi.com For example, 2-methylquinoline derivatives have exhibited strong in vitro activity against chloroquine-resistant strains of P. falciparum. uniss.it The mechanism of action is often attributed to the inhibition of hemozoin formation in the parasite's food vacuole, a characteristic of many quinoline antimalarials. mdpi.com

| Compound Analogue | Parasite Strain | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 2-Methylquinoline derivative | P. falciparum (CQR, Dd2) | 0.033 | uniss.it |

| (S)-amino-alcohol quinoline | P. falciparum (W2) | Potent | koreascience.kr |

Quinoline derivatives have demonstrated significant potential as antiprotozoal agents, particularly against Leishmania species. nih.gov In vitro studies on 2-substituted quinolines, including styrylquinolines, have revealed potent antileishmanial activity against Leishmania donovani amastigotes. nih.govnih.gov The selectivity index, which compares the toxicity to mammalian cells with the activity against the parasite, is a crucial parameter in these studies.

Several quinoline derivatives incorporating arylnitro and aminochalcone moieties have been synthesized and evaluated against a panel of trypanosomatid parasites, including Leishmania infantum. nih.gov These studies highlight that modifications on the quinoline ring and the nature of the substituents significantly influence the antiprotozoal activity and selectivity.

| Compound Analogue | Parasite Strain | Activity (IC50/EC50 in µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 7-Aroylstyrylquinoline | L. donovani amastigotes | 1.2 | 121.5 | nih.govnih.gov |

| Quinoline-aminochalcone hybrid | L. infantum | 8.83 | - | nih.gov |

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents. Quinoline-based compounds have emerged as a promising class of antimycobacterials. researchgate.netnih.gov Diarylquinolines, for instance, have been shown to target the ATP synthase of Mtb. nih.gov

Studies on 2,4-disubstituted quinolines have reported significant inhibition of drug-sensitive Mtb H37Rv strains. researchgate.net Furthermore, 2-arylquinoline 4-carboxylic acid analogues have been investigated as potential Mtb DNA gyrase inhibitors. nih.gov The antimycobacterial activity is highly dependent on the substitution pattern on both the quinoline and the 2-phenyl rings.

| Compound Analogue | Mycobacterial Strain | Activity (% Inhibition or MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,4-Disubstituted quinoline | M. tuberculosis H37Rv | 99% inhibition at 6.25 | researchgate.net |

| 2,4,5-Trisubstituted imidazole with quinoline | M. tuberculosis H37Rv | MIC: 6.25 | nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | M. tuberculosis H37Rv | MIC: 9.2–106.4 µM | acs.org |

The antiviral potential of quinoline derivatives has been explored against various viruses. Research on 2-aryl quinolines has demonstrated anti-HIV activity, with the proposed mechanism involving the inhibition of HIV transcription by targeting transcription factors like NF-κB and Sp1. nih.gov

More recently, with the emergence of Zika virus (ZIKV), there has been a search for effective antiviral agents. While specific data on 2-(3,5-Dichlorophenyl)quinoline is lacking, studies on other quinoline and quinazolinone derivatives have shown promising anti-ZIKV activity. nih.gov For example, 2,3,6-trisubstituted quinazolinone compounds have been identified as potent inhibitors of ZIKV replication in vitro, with some analogues exhibiting broad-spectrum activity against both ZIKV and Dengue virus. Additionally, 2-phenylquinolines have shown pan-anti-coronavirus activity.

| Compound Analogue | Virus | Activity (EC50) | Reference |

|---|---|---|---|

| 2-Aryl quinoline | HIV | - | nih.gov |

| 2,3,6-Trisubstituted quinazolinone | Zika Virus (ZIKV) | as low as 86 nM | |

| 2-Phenylquinoline | SARS-CoV-2 | 6 µM |

Anti-Cancer Research Trajectories for Quinoline Compounds (excluding clinical trials)

The quest for more effective and targeted cancer therapies has led to the extensive investigation of quinoline derivatives. These compounds have demonstrated the ability to interfere with various stages of cancer progression through diverse mechanisms of action.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer drug development. Several quinoline-based compounds have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.

The substitution at the 2-position of the quinoline ring with a phenyl group is a common feature in many VEGFR-2 inhibitors. The electronic and steric properties of substituents on this phenyl ring play a crucial role in the inhibitory activity. While specific data for 2-(3,5-Dichlorophenyl)quinoline is not extensively available in the public domain, structure-activity relationship (SAR) studies on analogous series of 2-phenylquinoline and 4-anilinoquinazoline derivatives provide valuable insights. Generally, the presence of small, lipophilic groups such as halogens on the aniline (B41778) ring is preferred for potent VEGFR-2 inhibition. For instance, in a series of 4-anilinoquinazolines, small substituents like halogens or a methyl group at the C-4' position of the aniline ring were found to be favorable for activity. The introduction of a hydroxyl group at the meta position of the aniline produced some of the most potent inhibitors of Flt and KDR tyrosine kinases, with IC50 values in the nanomolar range.

It has been noted that the presence of a hydroxy and fluorine substituted phenyl ring can lead to excellent VEGFR-2 inhibitory activity researchgate.net. However, the introduction of a hydroxy group between two fluorine atoms was found to decrease activity, possibly due to steric hindrance researchgate.net. In another study on quinolinone and phenyl/4-methoxyphenyl ring combinations, the presence of a 4-chlorophenyl ring resulted in the most potent activity researchgate.net. These findings suggest that the specific positioning and nature of halogen substituents on the phenyl ring are critical for optimal interaction with the VEGFR-2 active site.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Representative Quinoline and Quinazoline Analogues

| Compound | Structure | VEGFR-2 IC50 (nM) | Cell Line |

|---|---|---|---|

| Vandetanib | Quinazoline derivative | 36 | Not Specified |

| Compound with 4-chlorophenyl | Quinolinone derivative | Potent | Not Specified |

| Difluorophenyl analog | Quinoline derivative | 7 | Not Specified |

| Compound 18 | Quinolinone derivative | 48.8 | Not Specified |

This table presents a selection of quinoline and quinazoline analogues and their reported in vitro VEGFR-2 inhibitory activities to illustrate the potential of this chemical class. Specific data for 2-(3,5-Dichlorophenyl)quinoline is not included due to its limited availability in the reviewed literature.

Reversal of Multidrug Resistance (MDR) via P-glycoprotein Modulation

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anti-cancer drugs. One of the primary mechanisms of MDR is the overexpression of the efflux pump P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cancer cell.

Quinoline derivatives have emerged as promising agents to reverse MDR by modulating the function of P-gp. A notable example is MS-209, a novel quinoline compound that has been shown to reverse P-gp-mediated MDR. In vitro studies demonstrated that MS-209 restored the chemosensitivity of P-gp-expressing human small cell lung cancer (SCLC) cells (SBC-3/ADM and H69/VP) to drugs like etoposide, adriamycin, and vincristine in a dose-dependent manner researchgate.net.

Another quinoline derivative, compound 160a, was also investigated for its ability to reverse MDR. In doxorubicin-resistant cancer cell lines, compound 160a significantly enhanced the cytotoxic effects of doxorubicin researchgate.net. The combination of doxorubicin and compound 160a showed a stronger suppression of cell growth compared to doxorubicin alone researchgate.net. This effect was attributed to the inhibition of P-gp-mediated drug efflux, leading to increased intracellular accumulation of the chemotherapeutic agent researchgate.net.

Table 2: In Vitro Reversal of Multidrug Resistance by Quinoline Analogues

| Compound | Cancer Cell Line | Chemotherapeutic Agent | Effect |

|---|---|---|---|

| MS-209 | SBC-3/ADM (SCLC) | Etoposide, Adriamycin, Vincristine | Restored chemosensitivity |

| Compound 160a | A549/DOX (Lung Carcinoma) | Doxorubicin | Significantly reversed cytotoxicity |

| Compound 160a | KYSE150/DOX (Esophageal Squamous Cell Carcinoma) | Doxorubicin | Significantly reversed cytotoxicity |

| Nuciferine | HCT-8/T (Colon Adenocarcinoma) | Paclitaxel | Reduced IC50 from 3.22 µM to 0.01 µM |

This table showcases the efficacy of representative quinoline analogues in reversing multidrug resistance in various cancer cell lines in vitro.

Interference with Cellular Signaling Pathways Implicated in Cancer Progression

The deregulation of cellular signaling pathways is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated cascades in various cancers.

Quinoline-based compounds have been developed as inhibitors of this critical signaling pathway. For instance, a quinoline derivative, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent mTOR inhibitor with an IC50 value of 64 nM in a cell-based assay nih.gov. Mechanistic studies revealed that PQQ acts as a strong inhibitor of the PI3K-Akt-mTOR-p70S6K cascade in human promyelocytic leukemia HL-60 cells nih.gov. It functions as a dual mTORC1 and mTORC2 inhibitor, effectively blocking the entire mTOR kinase-dependent functions nih.gov.

Furthermore, a series of dimorpholinoquinazoline-based compounds were synthesized as potential inhibitors of the PI3K/Akt/mTOR pathway. One of the compounds, 7c, was found to inhibit the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM nih.gov. Another quinoline derivative was found to have an mTOR IC50 value of 1.4 µM and a PI3Kα IC50 of 0.9 µM webmd.com. These findings highlight the potential of the quinoline scaffold to be tailored for potent and selective inhibition of key cancer-promoting signaling pathways.

Table 3: In Vitro Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Analogues

| Compound | Target | IC50 | Cell Line |

|---|---|---|---|

| PQQ | mTOR | 64 nM | HL-60 |

| Compound 7b | PI3Kα | ~50 µM | Not Specified |

| Compound 7c | PI3Kα | >500 µM | Not Specified |

| Compound 39 | mTOR | 1.4 µM | Not Specified |

| Compound 39 | PI3Kα | 0.9 µM | Not Specified |

This table provides examples of quinoline analogues and their in vitro inhibitory activities against key components of the PI3K/Akt/mTOR signaling pathway.

Immunomodulatory and Anti-Inflammatory Effects

Immunostimulatory Activity of Quinoline Scaffolds

The innate and adaptive immune systems play a crucial role in recognizing and eliminating cancer cells. Compounds that can stimulate an anti-tumor immune response are of great interest in oncology. While many studies have focused on the immunosuppressive and anti-inflammatory effects of quinoline derivatives, the inherent properties of the quinoline scaffold itself may also contribute to immune activation. Heterocyclic compounds, in general, can be recognized by immune cells and trigger signaling cascades. The potential of the basic quinoline scaffold to act as a scaffold for the development of immunostimulatory agents is an area of ongoing research.

Modulation of Immune Responses by Quinoline Derivatives

Chronic inflammation is a known risk factor for cancer development and progression. Quinoline derivatives have demonstrated the ability to modulate immune responses by affecting the production of key inflammatory mediators.

Several studies have shown that quinoline derivatives can inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages. For example, a series of pyrazolo[4,3-c]quinoline derivatives were evaluated for their ability to inhibit NO production in RAW 264.7 cells. Among them, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) exhibited significant inhibition of LPS-stimulated NO production nih.gov.

Furthermore, quinoline derivatives can modulate the production of various cytokines. For instance, 2-(4-Fluoro-benzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline was found to significantly decrease the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-activated macrophages. In another study, thiazolidinedione-quinoline hybrids, LPSF/ZKD2 and LPSF/ZKD7, showed a significant decrease in the concentration of IFN-γ and TNF-α researchgate.net. The modulation of cytokine profiles by quinoline derivatives suggests their potential to create a less inflammatory tumor microenvironment, which could be beneficial in cancer therapy.

Table 4: In Vitro Modulation of Immune Responses by Quinoline Analogues

| Compound | Cell Line | Stimulant | Effect |

|---|---|---|---|

| 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) | RAW 264.7 | LPS | Inhibition of NO production (IC50 = 0.39 µM) |

| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) | RAW 264.7 | LPS | Significant inhibition of NO production |

| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) | RAW 264.7 | LPS | Significant inhibition of NO production |

| 2-(4-Fluoro-benzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | J774A.1 | LPS | Decreased secretion of TNF-α and IL-6 |

| LPSF/ZKD2 | Not Specified | Not Specified | Decreased concentration of IFN-γ and TNF-α |

This table summarizes the in vitro effects of various quinoline analogues on the production of key inflammatory mediators.

Neurobiological Activities and Receptor Interactions

The quinoline scaffold, particularly when substituted with a dichlorophenyl group, has been the subject of numerous studies to determine its potential interactions with key neurobiological targets. These investigations are crucial for understanding the compound's influence on the central nervous system.

Neuroprotective Potential and Associated Enzymatic Inhibition (e.g., COMT, AChE, MAO-B)

Quinoline derivatives are recognized for their potential as neuroprotective agents, largely attributed to their antioxidant properties and their ability to inhibit key enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.com Oxidative stress is a major contributor to neuronal damage, and the quinoline framework is a privileged scaffold for developing multifunctional antioxidants. mdpi.com

Molecular docking simulations have suggested that certain quinoline derivatives can act as inhibitors of crucial enzymes involved in neurotransmitter metabolism and pathology progression. nih.gov These enzymes include:

Catechol-O-methyltransferase (COMT): An enzyme involved in the degradation of catecholamine neurotransmitters like dopamine.

Acetylcholinesterase (AChE): The primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Monoamine oxidase B (MAO-B): An enzyme that breaks down monoamine neurotransmitters, including dopamine. The inhibition of MAO-B can lead to reduced oxidative stress. nih.gov

Studies on halogenated quinoline Schiff base compounds have specifically investigated their potential as MAO-A and MAO-B inhibitors. nih.gov Computational and in vitro analyses indicate that these derivatives can effectively bind to and inhibit MAO enzymes, suggesting a potential therapeutic application in neurodegenerative disorders where these enzymes are overactive. nih.gov The neuroprotective activity of quinoline derivatives is often linked to their ability to inhibit both AChE and MAO-B, making them promising candidates for further investigation. mdpi.com

Table 1: Predicted Enzymatic Inhibition by Quinoline Derivatives This table is representative of data from computational studies on various quinoline derivatives and does not represent empirically tested values for 2-(3,5-Dichlorophenyl)quinoline itself unless otherwise specified.

| Enzyme Target | Potential Activity of Quinoline Scaffold | Therapeutic Relevance |

|---|---|---|

| Catechol-O-methyltransferase (COMT) | Inhibitory | Parkinson's Disease |

| Acetylcholinesterase (AChE) | Inhibitory | Alzheimer's Disease |

| Monoamine Oxidase B (MAO-B) | Inhibitory | Parkinson's Disease, Depression |

Ligand Activity at Dopamine D2/D3 Receptors

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for drugs treating neuropsychiatric disorders. mdpi.com The high degree of structural homology between these two receptor subtypes presents a significant challenge in developing selective ligands. mdpi.com The 2-phenylquinoline scaffold and its analogues have been investigated for their affinity and selectivity at these receptors.

Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can dramatically influence binding affinity. For instance, while not the specific 3,5-dichloro isomer, related compounds with a 2,3-dichlorophenyl group have demonstrated high affinity for the D3 receptor. mdpi.com This suggests that the presence and position of chloro-substituents on the phenyl ring are key determinants for receptor interaction. The development of D3-selective ligands is of particular interest for treating substance abuse and other disorders without the side effects associated with D2 receptor modulation. researchgate.net

Below is a table summarizing the binding affinities (Ki values) for representative compounds at human D2 and D3 receptors, illustrating the impact of structural modifications.

Table 2: Binding Affinities (Ki, nM) of Phenyl-substituted Compounds at Dopamine D2 and D3 Receptors Data is compiled from various sources and represents analogues to illustrate structure-activity relationships.

| Compound Analogue | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | D3 Selectivity (D2 Ki / D3 Ki) | Reference |

|---|---|---|---|---|

| Analogue 1 (2,3-Dichlorophenylpiperazine derivative) | 239 | 1.0 | 239 | mdpi.com |

| Analogue 2 (N-phenylpiperazine derivative) | >1500 | 0.2 | >7500 | researchgate.net |

| Analogue 3 (Aripiprazole) | 0.34 | 0.8 | 0.425 | nih.gov |

| Analogue 4 (Quinoline derivative 10) | 239 | 1.0 | 239 | mdpi.com |

| Analogue 5 (Quinoline derivative 11) | 185 | 1.1 | 168 | mdpi.com |

Ligand Activity at Serotonin 5-HT1A/5-HT2A/5-HT7 Receptors

Serotonin (5-HT) receptors are implicated in a wide array of physiological and pathological processes, including mood, anxiety, and cognition. nih.gov The 2-phenylquinoline core is a feature of interest for its potential to interact with various 5-HT receptor subtypes. The 5-HT1A, 5-HT2A, and 5-HT7 receptors are particularly relevant targets for therapeutic agents aimed at treating depression and other CNS disorders. nih.govresearchgate.net

Dual-acting ligands that target both 5-HT1A and 5-HT7 receptors are of significant interest, as these receptors are often co-localized and may form heterodimers, influencing their signaling pathways. nih.govresearchgate.net Many ligands exhibit cross-reactivity due to structural similarities between the receptor subtypes. nih.gov SAR studies of various heterocyclic compounds, including quinolines, have provided insights into the structural requirements for affinity and selectivity. For example, modifications to arylpiperazine moieties, which are often linked to a quinoline or similar core, can tune the binding profile across different 5-HT receptors. researchgate.net

The table below presents binding affinity data for several analogue compounds at key serotonin receptors.

Table 3: Binding Affinities (Ki, nM) of Analogues at Serotonin Receptors Data is compiled from various sources for structurally related compounds to illustrate potential activity.

| Compound Analogue | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | Reference |

|---|---|---|---|---|

| Indanone Analogue 16 | 6.1 | - | 45 | researchgate.net |

| Indanone Analogue 21 | 0.74 | - | 8.4 | researchgate.net |

| Aripiprazole | 5.6 | 3.4 | 10.3 | researchgate.net |

| 8-OH-DPAT (Reference Agonist) | 1.78 | - | - | nih.gov |

| SB-269970 (Reference Antagonist) | >10000 | - | 1.25 | nih.gov |

Radioprotective Effects: Targeting p53 Apoptosis Pathway and TLR2 Activation

Recent research has explored the potential of quinoline derivatives as radioprotective agents, which can mitigate the harmful effects of ionizing radiation on healthy tissues. nih.gov The mechanisms underlying these protective effects are multifaceted, involving the modulation of key cellular pathways related to DNA damage, apoptosis, and immune response.

One of the primary mechanisms of radiation-induced cell death is through the p53-dependent apoptotic pathway. nih.govwaocp.org Following radiation exposure, the tumor suppressor protein p53 is activated, leading to cell cycle arrest and apoptosis. nih.gov Certain quinoline derivatives have been shown to inhibit the expression and phosphorylation of p53 and its downstream targets (e.g., p21, Bax) in response to radiation. nih.govnih.gov By suppressing this pathway, these compounds can rescue cells from radiation-induced apoptosis. nih.gov

Furthermore, the activation of the innate immune system via Toll-like receptors (TLRs) has emerged as a promising strategy for radioprotection. nih.gov Specifically, activation of TLR2 can trigger downstream signaling cascades, such as the MyD88-NF-κB pathway, which promotes the production of pro-survival cytokines and growth factors. nih.gov Novel quinoline derivatives have been designed and investigated as potential TLR2 agonists. nih.govmdpi.com By activating this pathway, these compounds may enhance the repair of hematopoietic and gastrointestinal tissues, which are highly sensitive to radiation damage. nih.gov The dual ability to inhibit p53-mediated apoptosis and activate TLR2-mediated survival signals makes the quinoline scaffold a promising lead for the development of effective radioprotectants. nih.gov

Miscellaneous Biological Activities

Beyond its interactions with neurobiological and radioprotective pathways, the 2-(3,5-Dichlorophenyl)quinoline scaffold has been implicated in other biological processes, notably those relevant to agriculture.

Photosynthetic Electron Transport Inhibition (Relevance to Herbicidal Activity)

The structural features of 2-(3,5-Dichlorophenyl)quinoline are reminiscent of several classes of commercial herbicides that act by inhibiting photosynthetic electron transport (PET). Many potent herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), contain a dichlorophenyl moiety, which is crucial for their biological activity. mdpi.com These inhibitors typically function by blocking electron flow within Photosystem II (PSII), a key component of the photosynthetic machinery in plants. mdpi.com

The site of action is often the QB binding niche on the D1 protein of the PSII reaction center. mdpi.com By binding to this site, the inhibitor prevents the native plastoquinone from docking, thereby interrupting the electron transport chain, halting photosynthesis, and ultimately leading to plant death. The herbicidal potential of quinoline derivatives has also been recognized, with some natural and synthetic quinolines showing potent inhibitory effects on plant growth. Given the presence of both the quinoline core and the critical dichlorophenyl group, it is plausible that 2-(3,5-Dichlorophenyl)quinoline and its analogues could exhibit significant herbicidal activity by targeting the PET chain.

Table 4: PET Inhibitory Activity (IC50) of Related Compounds IC50 values represent the concentration required for 50% inhibition of photosynthetic electron transport in isolated spinach chloroplasts.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| DCMU (Diuron®) | 2.1 | mdpi.com |

| N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 44.2 | mdpi.com |

| Unsubstituted 2-hydroxynaphthalene-1-carboxanilide | 28.9 | mdpi.com |

Quorum Sensing Inhibition in Microbial Systems

Extensive literature searches did not yield any specific in vitro studies investigating the quorum sensing inhibitory activity of 2-(3,5-Dichlorophenyl)quinoline. Research on quinoline-based compounds as quorum sensing inhibitors is an active area, particularly focusing on the disruption of the Pseudomonas aeruginosa quinolone signal (pqs) system. nih.govnih.gov However, data directly pertaining to the 2-(3,5-Dichlorophenyl) derivative in this context is not available in the reviewed scientific literature.

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that relies on the production and detection of small signal molecules called autoinducers. frontiersin.orgnih.gov This system allows bacterial populations to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation. nih.govmdpi.com The inhibition of QS is considered a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. nih.govnih.gov

In many Gram-negative bacteria, such as P. aeruginosa, the QS systems are complex and interconnected. P. aeruginosa possesses multiple QS systems, including the las, rhl, and pqs systems, which regulate a wide array of virulence factors. mdpi.commdpi.com The pqs system, in particular, utilizes 2-alkyl-4-quinolones (AQs), such as the Pseudomonas quinolone signal (PQS), as signaling molecules. nih.gov Research into quinoline-based derivatives has often focused on their ability to act as antagonists for the PqsR receptor, a key transcriptional regulator in the pqs pathway. nih.govnih.gov By blocking this receptor, such compounds can inhibit the expression of QS-controlled genes and subsequently reduce the production of virulence factors like pyocyanin, elastase, and rhamnolipids, as well as biofilm formation. nih.govmdpi.com

While these studies establish a basis for the investigation of quinoline scaffolds as potential QS inhibitors, the specific biological activity profile and mechanistic details for 2-(3,5-Dichlorophenyl)quinoline in the context of quorum sensing inhibition in microbial systems have not been reported.

Applications of Quinoline Derivatives in Academic Research Beyond Therapeutics

Role in Material Science and Functional Materials Development

Quinoline (B57606) derivatives are prized in material science for their unique electronic and photophysical properties. The extended π-conjugated system of the quinoline ring facilitates efficient electron delocalization, a critical feature for developing functional materials. researchgate.netorganic-chemistry.org These properties make them ideal candidates for components in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. organic-chemistry.orgguidechem.comnih.gov

The introduction of a phenyl group at the 2-position, as seen in 2-phenylquinolines, further extends this π-system, often enhancing fluorescence and allowing for the tuning of emission wavelengths. guidechem.com For the specific compound 2-(3,5-Dichlorophenyl)quinoline , the addition of the dichlorophenyl group is anticipated to significantly modulate its photophysical characteristics. The electron-withdrawing nature of the chlorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission spectra. researchgate.net

While direct studies on the material science applications of 2-(3,5-Dichlorophenyl)quinoline are not extensively documented, research on analogous structures provides insight. For example, various substituted quinolines are investigated for their luminescent properties with potential use in OLEDs and as biomolecular markers. nih.gov The functional groups attached to the quinoline core heavily influence the fluorescence emission wavelengths. researchgate.net Therefore, 2-(3,5-Dichlorophenyl)quinoline represents a scaffold with tunable properties, making it a person of interest for the rational design of new functional materials.

Table 1: Potential Material Science Applications of Substituted Quinolines

| Application Area | Relevant Properties of Quinoline Core | Influence of Phenyl/Substituted Phenyl Groups |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport, Luminescence, Thermal stability | Tuning of emission color and efficiency, improved charge injection/transport |

| Fluorescent Probes & Sensors | High quantum yield, Sensitivity to environment (pH, metal ions) | Altered sensitivity and selectivity, shifting of emission wavelength |

| Molecular Switches | Reversible changes in electronic/optical properties | Control over switching mechanism and state stability |

Catalytic Applications in Organic Transformations

In the realm of synthetic organic chemistry, quinoline derivatives serve as versatile ligands in transition metal catalysis. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. organic-chemistry.orgacs.org This coordination is fundamental to the formation of catalytically active metal complexes.

Quinoline-based ligands have been successfully employed in a variety of metal-catalyzed reactions, including:

Copper-catalyzed reactions: Complexes of copper with quinoline derivatives have shown catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. acs.org

Palladium-catalyzed cross-coupling: Palladium catalysts are pivotal in forming carbon-carbon and carbon-heteroatom bonds, and quinoline ligands can be used to modulate their activity and selectivity. chemicalbook.com

Ruthenium-catalyzed reactions: Ruthenium pincer complexes featuring quinoline moieties have been developed for efficient, acceptorless dehydrogenative coupling reactions, a green chemistry approach for synthesizing N-heterocycles. rsc.orgrsc.org

For 2-(3,5-Dichlorophenyl)quinoline , its potential as a ligand is significant. The nitrogen atom provides the primary binding site for a metal center. The bulky and electron-poor 3,5-dichlorophenyl group at the adjacent position would create a specific steric and electronic environment around the metal. This can influence the catalyst's stability, activity, and the selectivity of the transformation it mediates. For instance, functionalized 2-phenylquinoline (B181262) derivatives have been used to synthesize dinuclear metal complexes. nih.gov While specific catalytic systems employing 2-(3,5-Dichlorophenyl)quinoline are a subject for future research, its structural features make it a promising candidate for developing novel, highly selective catalysts.

Quinoline Derivatives as Advanced Chemical Synthesis Reagents

The synthesis of the quinoline core itself is a topic of extensive research, with numerous named reactions developed to construct this valuable scaffold. These methods allow for the creation of a vast library of substituted quinolines, which can then be used as advanced reagents or building blocks for more complex molecules.

Classic methods for quinoline synthesis include:

Doebner-von Miller Reaction: Uses anilines and α,β-unsaturated carbonyl compounds.

Friedländer Synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

Pfitzinger Reaction: Synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. nih.goviipseries.org

Skraup Synthesis: A reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov

The synthesis of 2-phenylquinolines can be achieved through modifications of these classical routes. For example, 2-phenylquinoline-4-carboxylic acid derivatives can be prepared via the Doebner reaction using aniline, pyruvic acid, and benzaldehyde (B42025) derivatives. researchgate.net Another approach involves the Pfitzinger reaction between isatin and acetophenone (B1666503) in a basic solution to yield 2-phenylquinoline-4-carboxylic acid. nih.gov

More modern, metal-catalyzed methods have also been developed. An efficient copper-catalyzed cascade cyclization of aryl aldehydes, anilines, and acrylic acid can directly produce 2-substituted quinolines. organic-chemistry.org

Specifically, the synthesis of 2-(3,5-Dichlorophenyl)quinoline can be accomplished through methods like dual oxide dehydrocyclization, which utilizes N-aryl glycine (B1666218) derivatives as starting materials. This highlights how the compound is not just a theoretical structure but an accessible target for synthesis.

Once synthesized, these quinoline derivatives, including 2-(3,5-Dichlorophenyl)quinoline , become valuable reagents themselves. The quinoline ring can be further functionalized, allowing for the precise introduction of various chemical groups to build complex molecular architectures. organic-chemistry.org This strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the generation of novel compounds for a wide array of research applications. nih.gov

Table 2: Selected Named Reactions for Quinoline Synthesis

| Reaction Name | Key Reactants | Typical Product Type |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids researchgate.net |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Substituted quinolines nih.gov |

| Pfitzinger Reaction | Isatin, Carbonyl compound, Base | Quinoline-4-carboxylic acids iipseries.org |

| Knorr Synthesis | β-Ketoanilide, Sulfuric acid | 2-Hydroxyquinolines iipseries.org |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl compound | Substituted quinolines |

Future Perspectives and Research Directions for 2 3,5 Dichlorophenyl Quinoline Studies

Development of Novel and Efficient Synthetic Strategies for Dichloroquinoline Scaffolds

The creation of diverse libraries of 2-(3,5-Dichlorophenyl)quinoline analogs for biological screening hinges on the availability of robust and versatile synthetic methods. While classical approaches like the Pfitzinger reaction have been foundational, future efforts must prioritize the development of more efficient, scalable, and environmentally benign strategies. mdpi.commdpi.com

Key areas for advancement include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Exploring novel palladium, copper, or other transition metal-catalyzed reactions could provide more direct and modular routes to the 2-arylquinoline core. These methods often offer greater functional group tolerance and milder reaction conditions.

C-H Activation/Functionalization: Direct C-H activation of the quinoline (B57606) core or the dichlorophenyl moiety represents a highly atom-economical approach to introduce structural diversity. mdpi.com This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance reaction control and safety. researchgate.net Their application to the synthesis of dichloroquinoline scaffolds could facilitate rapid library generation for high-throughput screening.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be crucial for developing sustainable synthetic processes. nih.gov This includes exploring one-pot reactions that minimize waste and purification steps. nih.gov

Advanced SAR Elucidation through Integrated Experimental and Computational Approaches

A thorough understanding of the structure-activity relationship (SAR) is paramount for designing more potent and selective 2-(3,5-Dichlorophenyl)quinoline derivatives. Future research should move beyond traditional SAR studies by integrating experimental data with sophisticated computational modeling. mdpi.comnih.gov

This integrated approach will involve:

High-Throughput Screening (HTS): Screening large, diverse libraries of dichloroquinoline analogs against various biological targets will generate vast datasets crucial for identifying initial hits and delineating preliminary SAR.

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric and electrostatic requirements for biological activity. nih.gov Pharmacophore models will help to identify the key chemical features necessary for target binding.

Fragment-Informed SAR (FI-SAR): This paradigm involves assessing the activity of molecular fragments and using this information to guide the rational construction of more potent conjugates. nih.gov By understanding how different substituted dichlorophenyl and quinoline fragments contribute to activity, more effective lead compounds can be designed.

Exploration of New Biological Targets and Novel Mechanistic Pathways

While quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects, the full therapeutic potential of 2-(3,5-Dichlorophenyl)quinoline remains to be explored. nih.govnih.gov Future research should aim to identify novel biological targets and elucidate the underlying mechanistic pathways.

Promising areas of investigation include:

Kinase Inhibition: Many quinoline-based compounds are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.gov Screening 2-(3,5-Dichlorophenyl)quinoline and its analogs against a wide panel of kinases could uncover new anticancer leads.

Targeting Protein-Protein Interactions: Disrupting key protein-protein interactions is an emerging strategy in drug discovery. The rigid quinoline scaffold could serve as a template for designing molecules that interfere with such interactions, for example, in the Bcl-2 family of proteins involved in apoptosis. mdpi.com

Functional Proteomics: Utilizing techniques like displacement affinity chromatography with quinoline-based probes can help to identify novel protein targets in a systematic and unbiased manner. nih.gov This approach has previously identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for some quinolines. nih.gov

Radioprotective Agents: Recent studies have shown that certain quinoline derivatives can act as radioprotective agents by targeting pathways like p53 and TLR2. nih.gov Investigating the potential of 2-(3,5-Dichlorophenyl)quinoline in this context could open up new therapeutic avenues.

Strategic Integration of Advanced Computational Methodologies in Drug Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict molecular properties, simulate drug-target interactions, and guide rational drug design. researchgate.netnih.gov The strategic application of these methods will be critical for accelerating the development of 2-(3,5-Dichlorophenyl)quinoline-based drugs.

Key computational approaches include:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode and affinity of quinoline derivatives to their biological targets, providing insights into the molecular basis of their activity. nih.govnih.gov Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. acs.org

Virtual Screening: Large virtual libraries of dichloroquinoline derivatives can be screened against the three-dimensional structures of known or predicted biological targets to identify promising hit compounds for further experimental validation. nih.gov

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage of development, helping to prioritize compounds with favorable pharmacokinetic profiles.

Design and Investigation of Multi-Targeted Quinoline Derivatives

The concept of "one drug, multiple targets" is gaining traction as a promising strategy to address complex diseases like cancer and infectious diseases, potentially offering improved efficacy and a lower likelihood of drug resistance. nih.govresearchgate.net The quinoline scaffold is a privileged structure that can be functionalized to interact with multiple biological targets. unife.it

Future research in this area should focus on:

Molecular Hybridization: This approach involves covalently linking the 2-(3,5-Dichlorophenyl)quinoline scaffold with other pharmacophores known to interact with different targets. amazonaws.comacs.orgmdpi.com For example, combining the quinoline core with a chalcone (B49325) moiety has shown promise in developing novel anticancer agents. mdpi.com

Dual-Target Inhibitors: Rational design strategies can be employed to create single molecules that potently inhibit two distinct but relevant biological targets. nih.govmdpi.com For instance, designing derivatives that simultaneously inhibit key enzymes in different metabolic pathways could be a powerful therapeutic strategy. acs.org

Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify fragments that bind to different sites on one or more target proteins. These fragments can then be linked together to create high-affinity, multi-targeted ligands.

By pursuing these integrated and forward-looking research directions, the scientific community can unlock the full therapeutic potential of 2-(3,5-Dichlorophenyl)quinoline and its derivatives, paving the way for the development of next-generation medicines to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,5-Dichlorophenyl)quinoline, and what factors influence reaction yields?

- Answer : The synthesis often employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the 3,5-dichlorophenyl group to the quinoline core. Key factors include:

- Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) optimize coupling efficiency .

- Reaction conditions : Temperatures between 80–110°C in polar aprotic solvents (e.g., DMF) and basic environments (e.g., K₂CO₃) improve yields .

- Substrate purity : High-purity boronic acid derivatives reduce side reactions.

- Data : Typical yields range from 60–85% after column chromatography .

Q. How can researchers characterize the purity and structural integrity of 2-(3,5-Dichlorophenyl)quinoline?

- Answer : Standard methods include:

- Melting point analysis : Compare observed mp (e.g., 223–225°C for analogous quinolines) with literature values .

- Spectroscopy :

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., quinoline C-H signals at δ 8.5–9.0 ppm) and chlorine substituent positions .

- IR : Confirm functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹) .

- Chromatography : HPLC or TLC with UV detection to assess purity (>98% for research-grade material) .

Q. What are the key physicochemical properties of 2-(3,5-Dichlorophenyl)quinoline relevant to experimental design?

- Answer : Critical properties include:

- Molecular weight : ~274.6 g/mol (analogous HCl salt) .

- Solubility : Low in water; soluble in DMSO, DMF, or dichloromethane .

- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dichlorophenyl substituent influence the reactivity of quinoline derivatives?

- Answer : The electron-withdrawing Cl groups:

- Enhance electrophilicity : Facilitate nucleophilic aromatic substitution at the quinoline C-4 position .

- Modify redox potentials : Increase susceptibility to oxidation/reduction, as seen in cyclic voltammetry studies of similar compounds .

- Impact intermolecular interactions : Chlorine’s polarizability affects crystal packing and solubility .

Q. What strategies resolve contradictions in biological activity data for 2-(3,5-Dichlorophenyl)quinoline derivatives?

- Answer : Methodological approaches include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .

- Metabolic stability assays : Test compound degradation in liver microsomes to rule out false negatives .

- Structural analogs : Compare activity of derivatives (e.g., 3-hydroxyphenyl or fluorinated variants) to isolate pharmacophore contributions .

Q. What advanced spectroscopic techniques elucidate the interaction of 2-(3,5-Dichlorophenyl)quinoline with biological targets?

- Answer :

- X-ray crystallography : Resolve binding modes with proteins (e.g., kinase active sites) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand interactions .

- Fluorescence quenching : Monitor conformational changes in DNA or enzymes upon compound binding .

Methodological Challenges and Solutions

Q. How can researchers optimize the regioselectivity of substitutions on the quinoline ring?

- Answer :

- Directing groups : Introduce temporary groups (e.g., –NO₂) to steer electrophilic attacks to specific positions .

- Microwave-assisted synthesis : Enhance reaction control for selective C–H functionalization .

- Computational modeling : DFT calculations predict favorable reaction pathways (e.g., Fukui indices for electrophilic sites) .

Q. What analytical workflows validate the stability of 2-(3,5-Dichlorophenyl)quinoline under physiological conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.